5-Amino-6-hydroxy-2,3-dihydro-1H-indol-2-one
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Overview
Description
5-Amino-6-hydroxy-2,3-dihydro-1H-indol-2-one: is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-hydroxy-2,3-dihydro-1H-indol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, utilizing continuous flow reactors to enhance yield and efficiency. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-hydroxy-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Halogenation using bromine or chlorination using thionyl chloride (SOCl2) under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, quinones, and reduced indole derivatives, which can be further utilized in synthetic and medicinal chemistry .
Scientific Research Applications
5-Amino-6-hydroxy-2,3-dihydro-1H-indol-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-6-hydroxy-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, disrupting biochemical processes within cells. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activity.
5-Hydroxyindole: Another indole derivative with distinct pharmacological properties.
Tryptophan: An essential amino acid with an indole ring, involved in protein synthesis.
Uniqueness
5-Amino-6-hydroxy-2,3-dihydro-1H-indol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of amino and hydroxy groups on the indole ring makes it a versatile intermediate in organic synthesis and a promising candidate for drug development .
Properties
Molecular Formula |
C8H8N2O2 |
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Molecular Weight |
164.16 g/mol |
IUPAC Name |
5-amino-6-hydroxy-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C8H8N2O2/c9-5-1-4-2-8(12)10-6(4)3-7(5)11/h1,3,11H,2,9H2,(H,10,12) |
InChI Key |
GWTOARJWLVIGCC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=C(C=C2NC1=O)O)N |
Origin of Product |
United States |
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